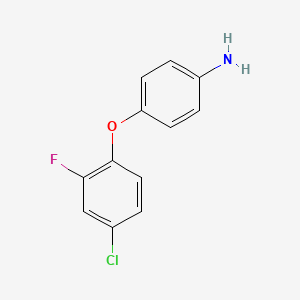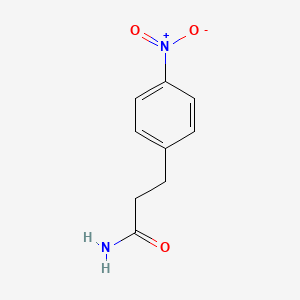![molecular formula C9H14ClNS B3176319 [2-(Propylthio)phenyl]amine hydrochloride CAS No. 98960-66-8](/img/structure/B3176319.png)
[2-(Propylthio)phenyl]amine hydrochloride
Descripción general
Descripción
“[2-(Propylthio)phenyl]amine hydrochloride” is a chemical compound with the CAS Number: 98960-66-8 . It has a molecular weight of 203.74 and its IUPAC name is 2-(propylsulfanyl)aniline hydrochloride . It is a solid at room temperature .
Molecular Structure Analysis
The linear formula for “this compound” is C9 H13 N S . Cl H . The InChI code is 1S/C9H13NS.ClH/c1-2-7-11-9-6-4-3-5-8 (9)10;/h3-6H,2,7,10H2,1H3;1H .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 203.74 .Aplicaciones Científicas De Investigación
Applications in Chemistry and Materials Science
Activation of Solution Phase Linkers : 3-Phenyl propylthiol esters, which are related to [2-(Propylthio)phenyl]amine hydrochloride, have been investigated for their ability to be activated with silver salts and converted into amides when treated with amines (Tomaszewski et al., 2009).
Modifications of Polymeric Materials : Radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified using various amine compounds including 2-aminothiazole, indicating potential applications in materials science and medical applications (Aly & El-Mohdy, 2015).
Corrosion Inhibition : Research on amine derivative compounds, including 2-[(phenylamino)methyl]phenol, has shown their effectiveness as corrosion inhibitors for mild steel in acidic environments (Boughoues et al., 2020).
Synthesis of Isothiocyanates : The reaction of amines with phenyl chlorothionoformate, a process related to this compound, has been explored for synthesizing isothiocyanates, showing potential in chemical synthesis (Li et al., 2013).
Applications in Biomedical Sciences
Drug Delivery Systems : Chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine were investigated for their swelling behavior and potential in drug delivery, highlighting the relevance in pharmaceutical applications (Karimi et al., 2018).
Bioconjugation Mechanism Study : The mechanism of amide formation by carbodiimide, involving compounds similar to this compound, was studied in bioconjugation, indicating its relevance in biochemical applications (Nakajima & Ikada, 1995).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is structurally related to phenethylamine , which is known to interact with primary amine oxidase and trypsin-1 and trypsin-2 in humans .
Mode of Action
Phenethylamine is known to interact with its targets, leading to various physiological changes .
Biochemical Pathways
Compounds with similar structures have been found to affect various biological pathways, including those involved in neurotransmission, inflammation, and cellular metabolism .
Pharmacokinetics
Phenethylamine, a structurally related compound, is known to have specific pharmacokinetic properties . The bioavailability of [2-(Propylthio)phenyl]amine hydrochloride would be influenced by these properties, including absorption rate, distribution within the body, metabolic transformation, and rate of excretion.
Result of Action
Structurally similar compounds have been found to have various effects at the molecular and cellular level, including modulation of neurotransmission and influence on cellular metabolism .
Análisis Bioquímico
Molecular Mechanism
At the molecular level, [2-(Propylthio)phenyl]amine hydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular behavior, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At high doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range results in significant changes in cellular function .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing the metabolic flux and levels of metabolites. The compound may be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of different metabolites. These metabolic pathways play a crucial role in determining the compound’s overall biological activity and effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins, facilitating its uptake and distribution. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .
Propiedades
IUPAC Name |
2-propylsulfanylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS.ClH/c1-2-7-11-9-6-4-3-5-8(9)10;/h3-6H,2,7,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOMJKABDJKDSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=CC=C1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



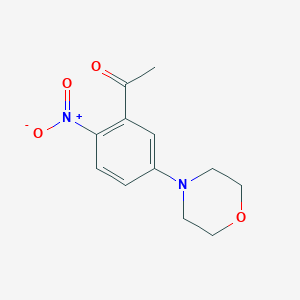
![[(1R,2S)-2-(Hydroxymethyl)cyclobutyl]methyl Acetate](/img/structure/B3176243.png)
![Pyridine, 3-chloro-2-[(1-methylethyl)thio]-](/img/structure/B3176264.png)


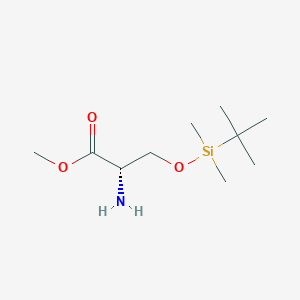

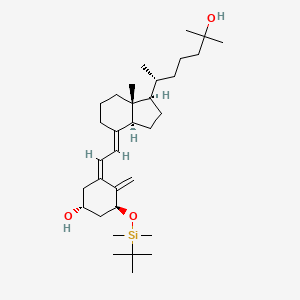
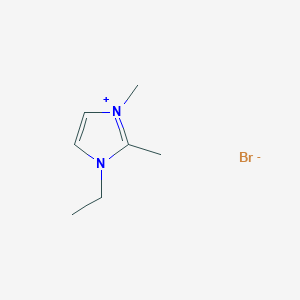
![2-Amino-5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B3176298.png)
